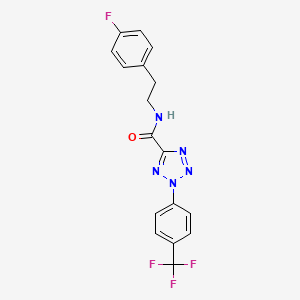
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide, also known as MMPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MMPP is a synthetic compound that belongs to the class of pyrimidine derivatives and is commonly used as a research tool in the field of biochemistry and pharmacology.
Applications De Recherche Scientifique
Kinase Inhibition and Antitumor Activity
Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This class of compounds, which includes analogues similar in structure to N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide, has shown effectiveness in tumor stasis in Met-dependent gastric carcinoma models following oral administration, leading to their advancement into clinical trials (Schroeder et al., 2009).
Antiinflammatory Activity
The antiinflammatory activities of certain analogs of ibuprofen, which are structurally related to N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide, have been studied. These compounds demonstrated potent antiinflammatory effects in rat models, suggesting their potential utility in treating inflammation-related conditions (Rajasekaran et al., 1999).
Antimicrobial Activity
A series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, which are structurally similar to N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide, have been synthesized and evaluated for their antibacterial and antifungal activities. Many of these compounds showed significant antimicrobial activities, comparable to standard antibacterial and antifungal agents (Helal et al., 2013).
Antiviral Activity
Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, structurally related to N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide, showed that they possess inhibitory activity against retroviruses in cell culture. These compounds demonstrated promise in antiretroviral therapy, with some exhibiting significant inhibitory activity without noticeable toxicity (Hocková et al., 2003).
Analgesic and Anti-inflammatory Agents
Compounds structurally related to N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide have been synthesized and evaluated for their analgesic and anti-inflammatory potential. Some of these compounds emerged as more potent than standard drugs in experimental models, suggesting their potential as effective analgesic and anti-inflammatory agents (Chhabria et al., 2007).
Propriétés
IUPAC Name |
N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-4-14(20)19-12-7-5-11(6-8-12)18-13-9-15(21-3)17-10(2)16-13/h5-9H,4H2,1-3H3,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXGKMZTKYEHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2963845.png)





![4-(6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2963857.png)



![N-(4-Ethylphenyl)-4-{6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}piperazine-1-carboxamide](/img/structure/B2963863.png)
![7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![5-benzyl-N-(4-ethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2963866.png)
